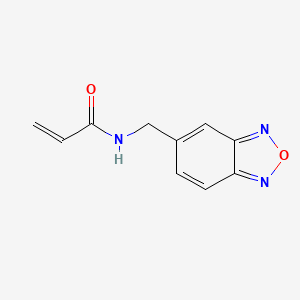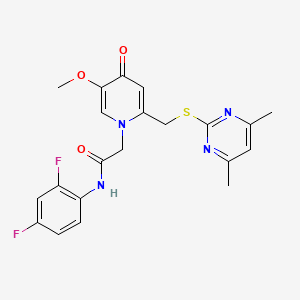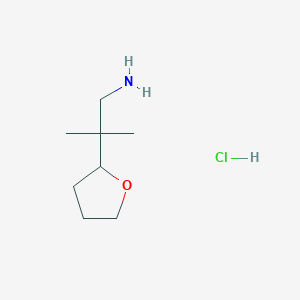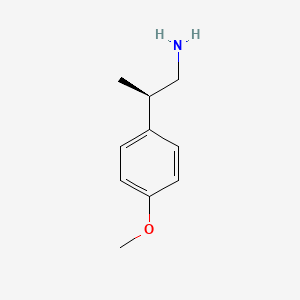
N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide is an organic compound that features a benzoxadiazole ring attached to a prop-2-enamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide typically involves the reaction of 2,1,3-benzoxadiazole-5-carbaldehyde with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoxadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxadiazole ring.
Reduction: Reduced forms of the amide group.
Substitution: Substituted benzoxadiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The prop-2-enamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine
- **N-(2,1,3-Benzoxadiazol-5-ylmethyl)ethanamide
- **N-(2,1,3-Benzoxadiazol-5-ylmethyl)butanamide
Uniqueness
N-(2,1,3-Benzoxadiazol-5-ylmethyl)acrylamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-2-10(14)11-6-7-3-4-8-9(5-7)13-15-12-8/h2-5H,1,6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCBBZXSLXNXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=NON=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2431476.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2431480.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]pyrazine-2-carboxamide](/img/structure/B2431484.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)

![N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide](/img/structure/B2431490.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
![1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2431492.png)
![ethyl 4-{3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate](/img/structure/B2431493.png)



